molecular formula C7H10BrClN2O B1378176 (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride CAS No. 887581-33-1

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride

Cat. No. B1378176
M. Wt: 253.52 g/mol
InChI Key: TXQQGKHTNFPNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 887581-33-1 . It has a molecular weight of 217.07 and its IUPAC name is (5-bromo-2-methoxy-3-pyridinyl)methanamine . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A derivative of (5-Bromo-2-methoxypyridin-3-yl)methanamine, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, was synthesized and showed promising antibacterial and antifungal activity (Rao, Prasad, & Rao, 2013).

Efficient Synthesis in Chemical Research

  • The compound plays a crucial role in the efficient synthesis of other chemicals, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is part of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000).

Large-scale Synthesis for Heterocyclic Compounds

  • Methanamine derivatives have been utilized in a methodology for efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, which are valuable in the synthesis of various heterocyclic compounds (Morgentin et al., 2009).

Synthesis of Schiff Base Metal Complexes

Development of Antimicrobial Agents

  • Methanamine derivatives, including those related to (5-Bromo-2-methoxypyridin-3-yl)methanamine, have been synthesized and shown to possess considerable antibacterial and antifungal properties (Thomas, Adhikari, & Shetty, 2010).

Pharmaceutical Research

  • In pharmaceutical research, derivatives of this compound have been explored for their potential as CCR4 receptor antagonists, which are significant in treating various diseases (Kindon et al., 2017).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

(5-bromo-2-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.ClH/c1-11-7-5(3-9)2-6(8)4-10-7;/h2,4H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQQGKHTNFPNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride

CAS RN

887581-33-1
Record name (5-bromo-2-methoxypyridin-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.